Desacetyl Rifampicin Quinone
Description
Structure
2D Structure
Properties
CAS No. |
65110-92-1 |
|---|---|
Molecular Formula |
C41H54N4O11 |
Molecular Weight |
778.9 g/mol |
IUPAC Name |
(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-2,13,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene-6,23,27,29-tetrone |
InChI |
InChI=1S/C41H54N4O11/c1-20-11-10-12-21(2)40(53)43-31-26(19-42-45-16-14-44(8)15-17-45)36(50)28-29(37(31)51)35(49)25(6)38-30(28)39(52)41(7,56-38)55-18-13-27(54-9)22(3)33(47)24(5)34(48)23(4)32(20)46/h10-13,18-20,22-24,27,32-34,46-49H,14-17H2,1-9H3,(H,43,53)/b11-10+,18-13+,21-12+,42-19?/t20-,22+,23+,24-,27-,32-,33+,34+,41-/m0/s1 |
InChI Key |
KMMWXQUVSZKIMQ-HMBQYXEWSA-N |
SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)C=NN5CCN(CC5)C)C |
Isomeric SMILES |
C[C@H]1/C=C/C=C(/C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)OC)C)C)O)C=NN5CCN(CC5)C)\C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)C=NN5CCN(CC5)C)C |
Synonyms |
25-Deacetyl-1,4-didehydro-1,4-dideoxy-3-[[(4-methyl-1-piperazinyl)imino]methyl]-1,4-dioxo-Rifamycin; 25-Desacetylrifampin Quinone; |
Origin of Product |
United States |
Formation and Degradation Mechanisms of Desacetyl Rifampicin Quinone
Non-Enzymatic and Abiotic Formation Pathways
Under various environmental conditions, Rifampicin (B610482) can degrade into several related substances, including Desacetyl Rifampicin Quinone, without enzymatic activity. The primary degradation pathways involve deacetylation and oxidation. Deacetylation of Rifampicin at the C-25 position results in the formation of 25-desacetylrifampicin. The subsequent oxidation of 25-desacetylrifampicin leads to the formation of this compound. Concurrently, Rifampicin can also be directly oxidized to Rifampicin Quinone.
The conversion of Rifampicin and its derivatives to quinone forms is primarily due to non-enzymatic auto-oxidation. nih.govresearchgate.net This process occurs spontaneously when Rifampicin is dissolved in an aqueous solution, leading to the formation of various oxidized species, including Rifampicin Quinone. nih.gov The formation of this compound specifically occurs through the oxidation of 25-desacetylrifampicin. This auto-oxidation involves the conversion of the para-diphenol group on the naphthyl core of the molecule into a para-quinone structure. nih.gov At physiological pH, Rifampicin is known to auto-oxidize, and the resulting Rifampicin Quinone exhibits a greater tendency for irreversible binding to proteins compared to the parent compound. nih.gov
The degradation of Rifampicin and the subsequent formation of this compound are significantly influenced by environmental factors such as temperature, pH, and light.
Temperature : Rifampicin exhibits thermal sensitivity, with oxidative degradation occurring at temperatures above 40°C, predominantly yielding Rifampicin Quinone. researchgate.net Studies on extemporaneous suspensions of Rifampicin showed significant degradation at an accelerated temperature of 45±5°C, with only 19.51% of the initial concentration remaining after 60 days. kku.ac.th Conversely, samples stored at refrigerated and room temperatures retained over 90% of their concentration. kku.ac.th Interestingly, Rifampicin Quinone itself can undergo a temperature-dependent chemical conversion back to Rifampicin at physiologically relevant temperatures (30-50°C) over 24-120 hours. nih.govnih.gov
pH : The stability of Rifampicin is pH-dependent. researchgate.net It is relatively stable at a neutral pH but decomposes in acidic and basic conditions. researchgate.net In acidic solutions (pH 1-3), Rifampicin hydrolyzes to 3-formylrifamycin SV and 1-amino-4-methylpiperazine. nih.govscielo.br In mildly alkaline conditions (pH 7.5 to 9.0), the presence of oxygen favors the oxidation of Rifampicin to Rifampicin Quinone. scielo.brscielo.br
Buffer Systems and Light : The rate of Rifampicin degradation is affected by the type of buffering system used, with minimal degradation observed in an ascorbate (B8700270) buffer. ekb.eg Light can also contribute to the degradation process, although specific studies focusing solely on its effect on this compound formation are limited.
| Environmental Factor | Condition | Effect on Rifampicin/Derivatives | Reference |
|---|---|---|---|
| Temperature | > 40°C | Promotes oxidative degradation to Rifampicin Quinone. | researchgate.net |
| Temperature | 30-50°C | Rifampicin Quinone can convert back to Rifampicin over 24-120 hours. | nih.govnih.gov |
| pH | Acidic (1-3) | Hydrolyzes to 3-formylrifamycin SV and 1-amino-4-methylpiperazine. | nih.govscielo.br |
| pH | Mildly Alkaline (7.5-9.0) with O₂ | Favors oxidation to Rifampicin Quinone. | scielo.brscielo.br |
| pH | Neutral | Relatively stable. | researchgate.net |
Biotransformation and Microbial Degradation Pathways
Microorganisms, particularly fungi, can metabolize Rifampicin, leading to the formation of various derivatives, including quinone structures.
The filamentous fungus Cunninghamella elegans is utilized as a microbial model for studying mammalian drug metabolism and has demonstrated the ability to biotransform Rifampicin. ufrgs.brfao.org In studies, C. elegans transformed Rifampicin into two primary metabolites: Rifampicin Quinone and another novel metabolite within 120 hours. ufrgs.brfao.orgresearchgate.net This fungus is a valuable model because it can catalyze a variety of drug metabolism reactions similar to those in mammals, including Phase I and Phase II reactions. ufrgs.br While these studies primarily identify Rifampicin Quinone, the formation of this compound is plausible through the same metabolic pathways acting on 25-desacetylrifampicin, a known human metabolite of Rifampicin. ufrgs.br
The biotransformation of Rifampicin by Cunninghamella elegans involves several key metabolic pathways. ufrgs.brresearchgate.net The major routes identified are oxidation, demethylation, and mono-oxidation. ufrgs.brresearchgate.net These enzymatic processes are responsible for the conversion of the parent drug into its metabolites. ufrgs.br
Oxidation : This is the primary pathway leading to the formation of quinone structures. The enzymatic oxidation of the hydroquinone (B1673460) ring of Rifampicin or its desacetyl derivative results in the corresponding quinone. ufrgs.brresearchgate.net
Demethylation : This process involves the removal of a methyl group from the molecule.
Mono-oxidation : This refers to the introduction of a single oxygen atom into the substrate.
These metabolic reactions, catalyzed by fungal enzymes such as cytochrome P450 monooxygenases, mirror the metabolic processes observed in mammalian liver metabolism. ufrgs.br
| Metabolite | Proposed Metabolic Pathway | Reference |
|---|---|---|
| Rifampicin Quinone | Oxidation | ufrgs.brfao.orgresearchgate.net |
| Novel Metabolite (m/z 452.3217) | Demethylation, Mono-oxidation | ufrgs.brresearchgate.net |
Structural Elucidation of this compound and Related Degradation Products
The identification and structural confirmation of this compound and other related degradation products are accomplished using advanced analytical techniques. High-performance liquid chromatography (HPLC) coupled with photodiode array (PDA) detection is a primary method for separating and monitoring the formation of these compounds in vitro. ufrgs.brfao.orgresearchgate.net
For definitive structural elucidation, high-resolution mass spectrometry techniques such as Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC–QTOF/MS) are employed. ufrgs.brfao.orgresearchgate.net Metabolites are characterized based on their specific chromatographic profiles, accurate mass measurements, and unique mass fragmentation patterns. ufrgs.brfao.orgresearchgate.net UV spectral data also provides complementary information for characterization. ufrgs.brfao.org Nuclear Magnetic Resonance (NMR) spectroscopy has also been used to identify Rifampicin Quinone as the main product of enzymatic oxidation. nih.gov These methods allow for the differentiation of this compound from structurally similar compounds like Rifampicin and Rifampicin Quinone.
Advanced Analytical Methodologies for Desacetyl Rifampicin Quinone
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques, particularly liquid chromatography, are the cornerstone for the analysis of rifampicin (B610482) and its derivatives. These methods offer the high resolving power necessary to separate structurally similar compounds in complex matrices.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the routine analysis of 25-desacetylrifampicin and rifampicin quinone in both pharmaceutical formulations and biological fluids. utoronto.ca The development of a robust HPLC method requires careful optimization of the stationary phase, mobile phase, and detection parameters to achieve adequate separation and sensitivity.
The selection of the stationary phase is a critical step in developing a successful HPLC separation. For the analysis of rifampicin and its moderately polar to nonpolar derivatives, reversed-phase chromatography is the predominant mode of separation.
C18 (Octadecylsilane) Columns: The most commonly employed stationary phase for the analysis of rifampicin, 25-desacetylrifampicin, and rifampicin quinone is C18-bonded silica (B1680970). utoronto.caresearchgate.net C18 columns provide a hydrophobic stationary phase that effectively retains these compounds based on their interaction with the alkyl chains. The separation is achieved by eluting the analytes with a more polar mobile phase.
Several studies have demonstrated successful separation using various C18 columns. For instance, a method for determining rifampicin and 25-desacetylrifampicin in plasma and urine utilized a LUNA C18 column (250 x 4.6 mm, 5 µm particle size). utoronto.ca Another study focusing on rifampicin and its related compounds, including rifampicin quinone, employed a C18 monolithic column, which allowed for a significantly faster analysis time (less than 11 minutes) compared to traditional particle-packed columns. researchgate.net More recent methods for the simultaneous analysis of multiple anti-tuberculosis drugs and rifampicin derivatives have utilized columns with stationary phases designed to enhance the retention of polar compounds while maintaining hydrophobic selectivity, such as the Kinetex Polar C18 column. nih.govmdpi.com
The mobile phase composition plays a pivotal role in achieving the desired selectivity and resolution. It typically consists of an aqueous component (often a buffer) and an organic modifier.
Aqueous Component: Phosphate (B84403) buffers are frequently used to control the pH of the mobile phase, which is crucial as the ionization state of the analytes can significantly affect their retention. A method for separating 25-desacetylrifampicin and rifampicin used a mobile phase containing 0.05 M potassium dihydrogen phosphate buffer. utoronto.ca Other methods have employed mixtures containing monopotassium phosphate and citric acid to achieve optimal separation of rifampicin quinone and other related compounds. researchgate.net
Organic Modifier: Acetonitrile (B52724) and methanol (B129727) are the most common organic solvents used to modulate the elution strength of the mobile phase. utoronto.caresearchgate.net The proportion of the organic modifier is optimized to ensure adequate retention and separation within a reasonable analysis time. For example, one validated method established a mobile phase of 0.05 M phosphate buffer and acetonitrile in a 55:45 (v/v) ratio. utoronto.ca Another rapid method used a more complex mixture of methanol-acetonitrile-monopotassium phosphate-citric acid (28:30:38:4, v/v/v/v). researchgate.net
Elution Mode: While isocratic elution (constant mobile phase composition) can be used, gradient elution is often preferred for analyzing samples containing compounds with a wider range of polarities, such as rifampicin and its various derivatives. nih.gov Gradient elution involves changing the concentration of the organic modifier during the chromatographic run, allowing for the efficient elution of both more polar and less polar compounds.
| Analytes | Stationary Phase | Mobile Phase | Flow Rate | Detection | Reference |
|---|---|---|---|---|---|
| Rifampicin, 25-Desacetylrifampicin | LUNA C18 (250 x 4.6 mm, 5 µm) | 0.05 M KH₂PO₄ buffer : Acetonitrile (55:45 v/v) | 1.2 mL/min | 254 nm | utoronto.ca |
| Rifampicin, Rifampicin Quinone, and other related compounds | C18 monolithic column | Methanol : Acetonitrile : 0.075 M KH₂PO₄ : 1.0 M Citric Acid (28:30:38:4 v/v) | 2.0 mL/min | 254 nm | researchgate.net |
UV-Visible (UV-Vis) spectroscopy is the most common detection method for the HPLC analysis of rifampicin derivatives due to the presence of chromophores in their molecular structures.
UV-Vis and PDA Detectors: A fixed-wavelength UV detector set at a wavelength where the analytes exhibit significant absorbance, such as 254 nm, is often sufficient for quantification. utoronto.caresearchgate.net Photodiode Array (PDA) detectors offer the advantage of acquiring the entire UV-Vis spectrum for each peak. This capability is invaluable for peak purity assessment and compound identification by comparing the acquired spectra with those of reference standards. Studies have reported maximum absorbance for rifampicin at various wavelengths, including 337 nm and 475 nm, depending on the solvent and conditions. ajpamc.com The choice of wavelength is optimized to maximize sensitivity for the compounds of interest. For instance, while 254 nm is commonly used for general-purpose detection of rifampicin and its related compounds, other wavelengths may be selected to enhance specificity or sensitivity for a particular derivative. researchgate.nettandfonline.com
Ultra-High Performance Liquid Chromatography (UHPLC) Coupled with Mass Spectrometry (MS)
For applications requiring higher sensitivity, selectivity, and throughput, Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) has become the gold standard. UHPLC systems use columns with smaller particle sizes (<2 µm), which provides higher resolution and faster analysis times compared to conventional HPLC. When coupled with MS, this technique allows for the definitive identification and quantification of analytes, even at very low concentrations in complex biological matrices like plasma. nih.govresearchgate.net
A sensitive and selective UPLC-MS/MS method was developed for the simultaneous quantification of rifampicin, its metabolite 25-desacetylrifampicin, and its degradation product, rifampicin quinone, in human plasma. nih.gov This method required only a 20 μL plasma sample and utilized a simple protein precipitation step for sample preparation. nih.gov
Mass spectrometry detection, particularly tandem mass spectrometry (MS/MS), provides exceptional specificity and sensitivity.
Tandem Mass Spectrometry (MS/MS): Triple quadrupole (TQ) mass spectrometers are frequently used for quantitative analysis. nih.govmdpi.com These instruments operate in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion for each analyte is selected in the first quadrupole, fragmented in the collision cell (second quadrupole), and a specific product ion is monitored by the third quadrupole. This process is highly selective and significantly reduces background noise, leading to very low limits of quantification. For example, a UPLC-MS/MS method achieved a lower limit of quantification (LLOQ) of 0.1 µg/mL for both 25-desacetylrifampicin and rifampicin quinone in plasma and urine. nih.govmdpi.com All analytes were detected in positive ionization mode, selecting the protonated molecular ions [M+H]⁺ as the precursor ions for fragmentation analysis. nih.govmdpi.com
Quadrupole Time-of-Flight (QTOF) MS: High-resolution mass spectrometry (HRMS), such as QTOF-MS, provides highly accurate mass measurements. This capability is crucial for identifying unknown metabolites and degradation products by determining their elemental composition. researchgate.net LC-DAD-MS/TOF analyses have been employed to identify biotransformation products of rifampicin, with a total of 21 metabolites being characterized, many for the first time. researchgate.net QTOF systems can also perform MS/MS experiments to obtain fragmentation data, which further aids in the structural elucidation of unknown compounds. researchgate.net
| Analytes | Column | Mobile Phase | Ionization Mode | LLOQ | Reference |
|---|---|---|---|---|---|
| Rifampicin, 25-Desacetylrifampicin, Rifampicin Quinone | Kinetex Polar C18 (2.6 µm; 150 × 3 mm) | A: 5 mM ammonium (B1175870) acetate (B1210297) + 0.1% formic acid in water B: 0.1% formic acid in acetonitrile (Gradient) | Positive ESI | 0.1 µg/mL (in plasma) | nih.gov |
| Rifampicin, 25-Desacetylrifampicin, Rifampicin Quinone | Kinetex Polar C18 | A: 5 mM ammonium acetate + 0.1% formic acid in water B: Acetonitrile + 0.1% formic acid (Gradient) | Positive Ion Mode | 0.1 µg/mL (in urine) | mdpi.com |
Ionization Techniques (e.g., Electrospray Ionization - ESI) and Fragmentation Analysis
Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly with Electrospray Ionization (ESI), is a powerful tool for the identification and quantification of Rifampicin and its related compounds, including Desacetyl Rifampicin Quinone. ESI is a soft ionization technique that allows for the analysis of relatively large and thermally labile molecules by generating protonated molecular ions, [M+H]⁺, with minimal fragmentation in the source.
In a typical analysis, this compound and related impurities are first separated chromatographically. The eluent is then introduced into the ESI source, where the analytes are ionized. Tandem mass spectrometry (MS/MS) is subsequently used for structural confirmation. In this process, the precursor ion corresponding to the compound of interest is selected and subjected to collision-induced dissociation (CID), which breaks the molecule into characteristic product ions.
The fragmentation pattern provides a structural fingerprint for the molecule. For instance, studies on Rifampicin have identified characteristic precursor ions and product ions that are monitored for quantification. researchgate.net While specific fragmentation data for this compound is less commonly published in isolation, its analysis is often included in broader studies of Rifampicin degradation. The analysis of Rifampicin itself shows a precursor ion of m/z 823, which fragments into various product ions. researchgate.net The quinone and desacetyl forms will have distinct molecular weights and fragmentation pathways that allow for their specific detection. Methods have been developed that can quantify Rifampicin Quinone, a closely related compound, down to a lower limit of quantification (LLOQ) of 0.1 μg/mL in plasma samples using UPLC-MS/MS with positive ionization mode. nih.gov
Table 1: UPLC-MS/MS Parameters for Analysis of Rifampicin-Related Compounds nih.gov
| Parameter | Setting |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection | Multiple Reaction Monitoring (MRM) |
| Mobile Phase A | 5 mM Ammonium Formate in water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Column | Kinetex Polar C18 (2.6 μm; 150 × 3 mm) |
Thin-Layer Chromatography (TLC) in this compound Analysis
Thin-Layer Chromatography (TLC) and its high-performance version (HPTLC) are versatile techniques used for the separation and identification of impurities in pharmaceutical substances. nih.gov For Rifampicin and its degradation products, TLC offers a cost-effective and rapid method for qualitative and semi-quantitative analysis. researchgate.netjuniperpublishers.com The separation is based on the differential partitioning of the compounds between the stationary phase (typically silica gel) and a liquid mobile phase. juniperpublishers.com
The choice of the mobile phase is critical for achieving good separation. A mixture of solvents is often used to fine-tune the polarity and achieve distinct spots for Rifampicin and its impurities. researchgate.net After development, the spots are visualized, often under UV light, and their Retention factor (Rf) values are calculated. juniperpublishers.com The Rf value, the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property for a given compound under specific chromatographic conditions.
Several HPTLC methods have been developed for monitoring the degradation products of Rifampicin. One such method successfully separated Rifampicin Quinone from other related substances. researchgate.net Another HPTLC method for the simultaneous determination of Rifampicin, Isoniazid, and Pyrazinamide used a mobile phase of ethyl acetate–acetone–methanol–glacial acetic acid (18:5:5:2, v/v/v/v) on silica gel plates, yielding an Rf value of 0.25 for Rifampicin. researchgate.net Degradation products like this compound would exhibit different Rf values, allowing for their identification.
Table 2: Example HPTLC System for Rifampicin and Related Compounds researchgate.net
| Parameter | Description |
|---|---|
| Stationary Phase | TLC silica gel 60 F₂₅₄ plates |
| Mobile Phase | Ethyl acetate–acetone–methanol–glacial acetic acid (18:5:5:2, v/v) |
| Saturation Time | 20 minutes |
| Detection Wavelength | 277 nm |
Spectroscopic and Hyphenated Techniques for Structural Characterization and Detection
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, connectivity, and chemical environment of atoms. nih.gov For a complex molecule like this compound, 2D NMR techniques such as COSY, HSQC, and HMBC are often necessary to assign all the proton and carbon signals unambiguously. researchgate.neted.ac.uk
NMR studies have been conducted on Rifampicin and its derivatives, providing a basis for the characterization of its impurities. nih.govresearchgate.netscielo.br The ¹H NMR spectrum of Rifampicin shows characteristic signals for its various protons, including those on the ansa chain and the naphthoquinone core. The formation of this compound would lead to specific changes in the NMR spectrum. Notably, the disappearance of the acetyl methyl signal (around 2.0 ppm) would indicate deacetylation, while changes in the chemical shifts of the aromatic and vinyl protons would reflect the alteration of the naphthoquinone chromophore to a quinone. ed.ac.uk Comparing the spectra of the impurity with that of the parent drug allows for precise identification of the structural modifications. scielo.br
Infrared (IR) spectroscopy and X-ray Diffraction (XRD) are powerful techniques for studying the solid-state properties of pharmaceutical compounds. nih.gov IR spectroscopy provides information about the functional groups present in a molecule, while XRD is used to analyze its crystalline structure. tandfonline.comnih.gov
The IR spectrum of Rifampicin displays characteristic absorption bands for its functional groups, such as O-H, N-H, C=O (amide and ketone), and C-O stretches. researchgate.netmdpi.com The transformation to this compound would result in noticeable changes in the IR spectrum. The disappearance of the ester C=O stretch from the acetyl group and shifts in the bands associated with the naphthoquinone ring system would be indicative of the degradation. mdpi.com
Table 3: Characteristic FTIR Peaks for Rifampicin mdpi.com
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3472 | N-H stretching |
| 2894 | C-H bonding |
| 1629 | C=O stretching |
| 1478 | C=C stretching |
Hyphenated thermal analysis techniques, such as Differential Scanning Calorimetry coupled with Fourier-Transform Infrared Spectroscopy (DSC-FTIR), provide real-time information about the chemical and physical changes that occur in a substance as it is heated. nih.govnih.gov This is particularly useful for studying the thermal degradation pathways of drugs like Rifampicin and identifying the resulting degradation products. researchgate.net
In a DSC-FTIR experiment, the sample is heated in a DSC cell, which measures the heat flow associated with thermal events like melting, crystallization, and decomposition. nih.gov Simultaneously, the gases evolved from the sample during these events are swept into an FTIR spectrometer for analysis. nih.govresearchgate.net This allows for the identification of the volatile degradation products based on their characteristic IR spectra.
For Rifampicin, such a study could reveal the temperature at which deacetylation and oxidation occur to form this compound. The evolved gas analysis by FTIR could identify acetic acid (from deacetylation) and other small molecules, providing mechanistic insights into the degradation process under thermal stress. nih.gov This technique is a powerful tool for accelerated stability studies and for understanding the formation of impurities during manufacturing and storage. nih.govnih.gov
Sample Preparation and Matrix Effects in this compound Analysis
Effective sample preparation is a critical step to ensure accurate and reliable quantification of analytes, especially in complex matrices like biological fluids or pharmaceutical formulations. chromatographyonline.com The goal is to isolate the analyte of interest, remove interfering substances (matrix effects), and concentrate the sample if necessary. Common techniques used for Rifampicin and its metabolites include protein precipitation, solid-phase extraction (SPE), and the use of micellar solutions. nih.govutoronto.caresearchgate.net
Protein Precipitation (PPT): This is a simple and rapid method for removing proteins from biological samples like plasma. nih.gov An organic solvent, such as acetonitrile or methanol, is added to the plasma sample. This causes the proteins to denature and precipitate out of the solution. utoronto.ca After centrifugation, the clear supernatant containing the analyte can be directly injected into the LC-MS system or further processed. For the analysis of Rifampicin and its degradation products in plasma, a simple protein precipitation with methanol has been shown to be effective. nih.gov
Solid-Phase Extraction (SPE): SPE is a more selective sample cleanup technique than PPT. researchgate.net It utilizes a solid sorbent packed in a cartridge to retain the analyte from the liquid sample. Interfering components are washed away, and the analyte is then eluted with a small volume of a strong solvent. SPE can provide cleaner extracts and higher concentration factors compared to PPT. Various SPE sorbents can be used depending on the physicochemical properties of the analyte. researchgate.net
Micellar Solutions: In liquid chromatography, micellar solutions (mobile phases containing surfactants above their critical micelle concentration) can be used to handle complex samples. nih.govresearchgate.net Micelles can solubilize proteins and other matrix components, allowing for the direct injection of samples like plasma or urine with minimal pretreatment. researchgate.net This approach simplifies the sample preparation process and can be applied to the analysis of Rifampicin and its impurities in various biological and pharmaceutical matrices. nih.govnih.gov
Table 4: Overview of Sample Preparation Techniques
| Technique | Principle | Advantages | Common Application for Rifampicin Analytes |
|---|---|---|---|
| Protein Precipitation | Protein denaturation and removal by adding an organic solvent. | Fast, simple, inexpensive. | Analysis in plasma samples. nih.govutoronto.ca |
| Solid-Phase Extraction (SPE) | Selective retention of analyte on a solid sorbent followed by elution. | High selectivity, clean extracts, good concentration factor. | Determination in biological fluids. researchgate.net |
| Micellar Solutions | Use of surfactant solutions to solubilize matrix components. | Minimal sample pretreatment, direct injection of complex samples. | Analysis in pharmaceuticals and biological fluids. nih.govresearchgate.net |
Biochemical Interactions and in Vitro Cellular Effects of Desacetyl Rifampicin Quinone
Interactions with Biological Macromolecules and Enzymes
The interaction of rifamycins (B7979662) with host and microbial macromolecules is central to their therapeutic and metabolic profiles. Key targets include bacterial RNA polymerase and the human Pregnane X Receptor (PXR).
While the parent compound, rifampicin (B610482), is a well-established inhibitor of bacterial DNA-dependent RNA polymerase, there is a notable lack of direct in vitro studies investigating the specific interaction between desacetyl rifampicin quinone and this critical bacterial enzyme. The antibacterial activity of rifamycins is contingent on their ability to bind to the β-subunit of RNA polymerase, thereby sterically occluding the path of the elongating RNA transcript. The structural modifications inherent in the formation of a desacetyl quinone derivative would likely alter the binding affinity for the enzyme, but without empirical data, its inhibitory potential remains uncharacterized.
In contrast, some insights are available regarding its interaction with the human Pregnane X Receptor (PXR), a key regulator of xenobiotic metabolism. In vitro evidence suggests that this compound is an activator of PXR. The activity of this metabolite is influenced by drug transporters; overexpression of the uptake transporter OATP1B1 enhances PXR activation by increasing intracellular concentrations of the compound, whereas overexpression of the efflux transporter MDR1 diminishes its activity. This indicates that this compound plays a role in the complex regulation of drug-metabolizing enzymes, a hallmark of PXR activation. However, detailed quantitative comparisons of its PXR activation potency relative to rifampicin or rifampicin quinone are not extensively documented.
In Vitro Studies on Microbial Systems and Cell Lines
The in vitro effects of this compound on microbial growth and metabolism are not well-defined in the scientific literature.
There is a significant gap in the literature regarding the specific effects of this compound on microbial metabolic pathways. Rifampicin itself has been shown to induce broad metabolic changes in bacteria, particularly in Mycobacterium tuberculosis, affecting pathways such as purine (B94841) and pyrimidine (B1678525) metabolism. nih.gov It is plausible that its derivatives, including this compound, could also modulate microbial metabolism, but this has not been experimentally verified.
Comparative Biochemical Activity of this compound with Parent Compounds and Other Metabolites
Direct comparative studies on the biochemical activity of this compound are scarce. However, by examining the known activities of its precursors, some inferences can be drawn.
25-desacetylrifampicin, the immediate precursor to this compound, retains partial antibacterial activity. Early studies on desacetyl-rifamycins indicated their general antibacterial properties. nih.gov In contrast, the oxidation to a quinone form can alter the biological activity profile. For instance, rifampicin quinone is a more potent activator of the human PXR than rifampicin itself. While this compound is also a PXR activator, a direct comparison of its potency against rifampicin and rifampicin quinone is not available.
The following table provides a qualitative comparison based on available data for rifampicin and its better-studied derivatives, highlighting the knowledge gap for this compound.
| Compound | Bacterial RNA Polymerase Inhibition | PXR Activation |
| Rifampicin | Potent Inhibitor | Activator |
| 25-Desacetylrifampicin | Active Metabolite | Activator |
| Rifampicin Quinone | Reduced Antibacterial Activity | Potent Activator |
| This compound | Data Not Available | Activator |
Table 1. Comparative Biochemical Activities of Rifampicin and its Derivatives. This table illustrates the known activities of rifampicin and its major metabolites in relation to bacterial RNA polymerase inhibition and PXR activation. The specific activity of this compound on bacterial RNA polymerase has not been documented in the reviewed literature.
Environmental Occurrence and Bioremediation Potential of Desacetyl Rifampicin Quinone
Occurrence and Fate in Environmental Matrices
The widespread use of antibiotics like Rifampicin (B610482) in human medicine has led to their classification as emerging environmental pollutants. nih.govchemistryviews.org These compounds are often not fully metabolized by the body and are excreted, entering sewage systems. dergipark.org.tr Conventional wastewater treatment plants (WWTPs) are frequently unable to completely remove such complex pharmaceutical molecules, resulting in their release into aquatic environments, including rivers and wastewaters. nih.govtrdizin.gov.trnih.govresearchgate.net
Once released into the environment, parent antibiotic compounds undergo various transformation and degradation processes. Desacetyl Rifampicin Quinone is an impurity and a derivative of Rifampicin. Its environmental occurrence is a direct consequence of the degradation of Rifampicin. A primary degradation product of Rifampicin is Rifampicin Quinone, which forms through nonenzymatic autooxidation. nih.gov The presence of Rifampicin in environmental matrices strongly suggests the co-occurrence of its various derivatives, including this compound. These compounds can be found in water and potentially in soil and sediment through sludge application or direct contamination.
The table below summarizes the context of this compound's environmental presence, based on the behavior of its parent compound.
| Parameter | Description | Source of Introduction | Relevant Environmental Matrices |
|---|---|---|---|
| Relationship to Parent Compound | A chemical derivative and impurity of the antibiotic Rifampicin. | Direct release of improperly stored Rifampicin; transformation of Rifampicin in the environment. | Water, Wastewater Effluent, Soil, Sediment. |
| Formation Pathway | Forms via the chemical transformation (oxidation and deacetylation) of Rifampicin. A related compound, Rifampicin Quinone, is a known major autooxidation product. nih.gov | Effluents from pharmaceutical manufacturing and wastewater treatment plants. dergipark.org.trresearchgate.net | Aquatic Environments. trdizin.gov.tr |
| Environmental Fate | The fate is linked to the persistence and degradation of the parent Rifampicin molecule and its primary transformation products. Subject to further microbial or chemical degradation. | Human and veterinary excretion into sewage systems. dergipark.org.tr | Surface Water, Groundwater. dergipark.org.tr |
Bioremediation Strategies Involving Microbial Degradation of this compound
The challenge of antibiotic pollution has spurred research into effective remediation techniques, with bioremediation emerging as an environmentally friendly approach. chemistryviews.orgresearchgate.net Bioremediation strategies for compounds like this compound focus on the microbial degradation of the parent antibiotic, Rifampicin. Research has identified specific enzymatic pathways that can transform Rifampicin into non-antimicrobial products, a process in which quinone derivatives are key intermediates. nih.govchemistryviews.org
A promising strategy is a two-step chemo-enzymatic process designed to degrade and detoxify Rifampicin. researchgate.net
Enzymatic Oxidation : The process begins with the use of a bacterial enzyme, CotA-laccase. Laccases are multicopper proteins capable of oxidizing a wide range of phenolic and aromatic substrates, including antibiotics. chemistryviews.org CotA-laccase effectively oxidizes Rifampicin, with Rifampicin Quinone identified as the primary product of this enzymatic reaction. nih.govresearchgate.net
Chemical Bleaching : Following the enzymatic step, the resulting Rifampicin Quinone is subjected to a bleaching step using hydrogen peroxide. This chemical treatment further breaks down the molecule. chemistryviews.org
The final degradation products resulting from this combined process have been shown to be non-antimicrobial and non-toxic to eukaryotic organisms, representing a robust method to remediate environments contaminated with Rifampicin and its derivatives. nih.govchemistryviews.org
In addition to laccases, other microbial enzymes demonstrate the capacity to modify and degrade rifamycin-class antibiotics. Rifamycin monooxygenase (Rox) enzymes, found in various bacteria, are capable of catalyzing the degradation of these antibiotics as a resistance mechanism. researchgate.netnih.govsemanticscholar.org This highlights a natural potential within microbial communities for the breakdown of these persistent pollutants.
The table below details a key microbial-based strategy for the degradation of Rifampicin, which involves the formation and subsequent breakdown of its quinone derivative.
| Strategy | Microbial Component | Mechanism | Key Intermediate | Outcome |
|---|---|---|---|---|
| Chemo-Enzymatic Degradation | Bacterial CotA-laccase enzyme. chemistryviews.org | Enzymatic oxidation of the parent compound, Rifampicin. researchgate.net | Rifampicin Quinone. nih.govchemistryviews.org | Transformation into non-antimicrobial and non-toxic final products. researchgate.net |
| Enzymatic Modification | Rifamycin monooxygenase (Rox) enzymes from bacteria. nih.govsemanticscholar.org | Enzymatic degradation of rifamycin-class antibiotics. | Various metabolic products. | Inactivation of the antibiotic, representing a natural degradation pathway. researchgate.net |
Advanced Research Perspectives and Computational Studies on Desacetyl Rifampicin Quinone
Computational Chemistry and Molecular Modeling Approaches
Computational methods provide powerful tools to investigate the behavior of Desacetyl Rifampicin (B610482) Quinone at an atomic level, offering insights that are often difficult to obtain through experimental techniques alone. These in silico approaches are pivotal in understanding its interaction with biological targets and predicting its physicochemical properties.
Molecular Dynamics Simulations and Binding Affinity Predictions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com This technique is instrumental in predicting the binding affinity of ligands to their target proteins, a critical aspect in understanding the biological activity of metabolites like Desacetyl Rifampicin Quinone. While direct MD simulation studies on this compound are an emerging area, extensive research on Rifampicin and its other derivatives provides a strong foundation for such investigations. nih.govnih.gov
Recent studies have employed MD simulations to explore the stability of Rifampicin derivatives in complex with their biological targets. nih.gov For instance, simulations of Rifampicin complexed with γ-cyclodextrin and arginine have been performed to understand the mechanism of interaction and improve drug properties. mdpi.com These studies typically involve creating a simulation system that includes the ligand, the target protein, and a solvent environment, and then solving Newton's equations of motion for every atom in the system. The resulting trajectory provides detailed information about the conformational changes and intermolecular interactions that govern binding.
Binding affinity, often expressed as the dissociation constant (Kd) or the binding free energy (ΔG), can be calculated from MD simulation trajectories using various methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP). These calculations can help to elucidate how the structural modifications from Rifampicin to this compound affect its interaction with biological targets. For example, in silico modeling has been used to compare the binding differences between Rifampicin and 25-desacetylrifampicin. nih.gov
Illustrative Data Table: Predicted Binding Affinities of Rifampicin Derivatives
| Compound | Target Protein | Predicted Binding Free Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Rifampicin | RNA Polymerase | -12.5 | Ser450, His526 |
| 25-Desacetylrifampicin | RNA Polymerase | -11.8 | Ser450, Gln432 |
| This compound | RNA Polymerase (Hypothetical) | -10.2 | (Predicted) |
This table is for illustrative purposes and the data for this compound is hypothetical, representing the type of insights that could be gained from future MD simulation studies.
Density Functional Theory (DFT) Applications for this compound
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.org DFT calculations are particularly useful for studying the reactivity, stability, and spectroscopic properties of molecules like this compound. researchgate.net Research on the degradation of Rifampicin has utilized DFT to understand the underlying chemical transformations. rsc.org
DFT can be employed to calculate various molecular properties of this compound, such as its optimized geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity, which is a characteristic feature of quinone structures.
Furthermore, DFT calculations can provide insights into the reaction mechanisms of this compound formation and its subsequent interactions. By modeling the transition states of these reactions, researchers can determine the activation energies and reaction pathways, which is essential for understanding the compound's stability and potential for further degradation. rsc.org
Illustrative Data Table: Calculated Electronic Properties of Rifampicin and its Derivatives using DFT
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Rifampicin | -5.8 | -2.1 | 3.7 |
| This compound | -6.2 | -2.9 | 3.3 |
This table is for illustrative purposes and the data represents the kind of information that can be obtained from DFT calculations.
Development of Novel Biosensors and Analytical Probes for this compound
The development of sensitive and selective methods for the detection of this compound is crucial for pharmaceutical quality control and pharmacokinetic studies. Novel biosensors and analytical probes offer promising avenues for the rapid and accurate quantification of this compound. While specific biosensors for this compound are still under development, the extensive research on sensors for Rifampicin and other rifamycins (B7979662) provides a strong technological basis. nih.govnih.gov
Electrochemical biosensors are a particularly promising approach due to their high sensitivity, portability, and low cost. nih.gov These sensors typically utilize an electrode modified with a biological recognition element, such as an enzyme or an antibody, that specifically interacts with the target analyte. The binding event is then converted into a measurable electrical signal. For this compound, an electrochemical sensor could be designed based on its redox properties, as the quinone moiety is electrochemically active. researchgate.net
Optical biosensors, which rely on changes in light properties upon interaction with the analyte, also represent a viable strategy. nih.gov Fluorescence-based sensors, for example, could be developed where the fluorescence of a probe is quenched or enhanced in the presence of this compound.
Another area of development is the use of molecular probes. The GeneXpert system, for instance, uses molecular probes to detect Rifampicin resistance in Mycobacterium tuberculosis. nih.gov A similar principle could be applied to develop probes that specifically hybridize with a target related to the presence of this compound.
Illustrative Data Table: Performance Characteristics of Potential Biosensor Platforms for this compound Detection
| Biosensor Type | Recognition Element | Detection Principle | Potential Limit of Detection (LOD) |
|---|---|---|---|
| Electrochemical | Cytochrome P450 enzyme | Amperometry | ~10 nM |
| Optical (Fluorescence) | Specific Aptamer | Fluorescence Quenching | ~50 nM |
| Piezoelectric | Molecularly Imprinted Polymer (MIP) | Mass Change | ~20 nM |
This table presents hypothetical performance characteristics for biosensors that could be developed for this compound, based on existing technologies for related compounds.
Q & A
Q. How can Desacetyl Rifampicin Quinone (DARQ) be reliably identified and quantified in biological matrices such as plasma or hepatocyte cultures?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is a validated method for differentiating DARQ from rifampicin and its metabolites. Key steps include:
- Optimizing mobile phase composition (e.g., methanol:phosphate buffer) to achieve baseline separation of DARQ from structurally similar compounds like rifampicin quinone .
- Validating linearity (e.g., 0.1–50 μg/mL range) and precision (CV <15%) using spiked plasma samples .
- Confirming stability by assessing degradation under varying pH and temperature conditions, as DARQ is prone to oxidation in aqueous media .
Q. What experimental factors influence the stability of DARQ in in vitro models, and how can these be controlled?
Methodological Answer: Stability studies should account for:
- Matrix effects : Use of primary human hepatocytes (PHHs) in 2D vs. 3D cultures alters degradation kinetics. In 3D PHHs, rifampicin conversion to DARQ is unidirectional, whereas 2D systems show reversible metabolism .
- Storage conditions : DARQ degrades faster in media containing organic solvents (e.g., methanol or acetonitrile). Water-based extraction with chelating agents (e.g., EDTA) minimizes oxidative degradation .
- Temperature : Store samples at -80°C to prevent quinone formation during long-term storage .
Advanced Research Questions
Q. How should researchers design experiments to elucidate the metabolic interplay between DARQ and cytochrome P450 (CYP) enzymes in human hepatocyte models?
Methodological Answer:
- Model selection : Use 3D PHH spheroids to mimic in vivo hepatic metabolism, as they better preserve CYP3A4 activity compared to 2D monolayers .
- Analytical integration : Pair liquid chromatography-tandem mass spectrometry (LC-MS/MS) with enzyme inhibition assays to distinguish DARQ’s direct effects on CYP isoforms from rifampicin-mediated induction .
- Time-course studies : Track metabolite formation (e.g., rifampicin quinone) over 24–72 hours to identify rate-limiting steps in DARQ’s metabolic pathway .
Q. What methodological approaches resolve contradictions in data on DARQ’s activation of pregnane X receptor (PXR) in different cell lines?
Methodological Answer:
- Transporter modulation : Overexpression of OATP1B1 enhances PXR activation by DARQ due to increased intracellular uptake, while MDR1 overexpression reduces activation by effluxing DARQ .
- Dose-response profiling : Use a PXR reporter gene assay with varying DARQ concentrations (e.g., 1–100 μM) to differentiate partial agonism from full activation observed in rifampicin .
- Co-culture systems : Incorporate hepatocyte-Kupffer cell co-cultures to assess inflammatory cytokine effects (e.g., IL-6) on PXR signaling .
Q. How can researchers address variability in DARQ’s pharmacokinetic (PK) parameters across preclinical species?
Methodological Answer:
- Species-specific enzyme profiling : Compare CYP3A4 (human) vs. CYP3A1 (rat) activity using liver microsomes to explain interspecies PK differences .
- Physiologically based PK modeling : Integrate in vitro clearance data (e.g., intrinsic clearance from hepatocytes) with tissue distribution coefficients to predict in vivo exposure .
- Covariate analysis : Evaluate body weight, hepatic blood flow, and protein binding as covariates in population PK models .
Data Analysis & Interpretation
Q. What statistical methods are appropriate for analyzing dose-dependent effects of DARQ on PXR activation when data shows non-linear trends?
Methodological Answer:
- Apply non-linear regression models (e.g., sigmoidal Emax) to fit dose-response curves and calculate EC50 values .
- Use ANOVA with post-hoc Tukey tests to compare PXR activation across multiple DARQ concentrations and cell lines .
- Perform bootstrapping to estimate confidence intervals for EC50 values in cases of high variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
